molecular formula C23H24N4O4 B13402120 N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide

N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide

Cat. No.: B13402120
M. Wt: 420.5 g/mol
InChI Key: AEXFXNFMSAAELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. This compound is characterized by its unique structure, which includes a benzoxazole ring, an oxazepane ring, and a cyano group. These structural features contribute to its diverse chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction may yield reduced oxazepane derivatives .

Scientific Research Applications

N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and biological activity. The presence of both the benzoxazole and oxazepane rings, along with the cyano group, makes this compound particularly versatile and valuable for various applications .

Biological Activity

N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide, commonly known as Brensocatib , is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in treating respiratory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Brensocatib is characterized by a complex structure that includes an oxazepane ring and a benzoxazole moiety. Its chemical formula is C23H24N4O4C_{23}H_{24}N_{4}O_{4}, with a molecular weight of approximately 420.46 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight420.46 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds6
Log P (Octanol/Water)2.5

Brensocatib primarily functions as an inhibitor of dipeptidyl peptidase I (DPP1) , an enzyme involved in the activation of various pro-inflammatory mediators. By inhibiting DPP1, Brensocatib can reduce inflammation and modulate immune responses, making it a candidate for treating conditions characterized by excessive inflammation such as chronic obstructive pulmonary disease (COPD) and bronchiectasis .

Anti-inflammatory Effects

Preclinical studies have demonstrated that Brensocatib significantly reduces neutrophil activation and migration. These effects suggest that the compound may be effective in managing inflammatory responses in various respiratory conditions.

Efficacy in Respiratory Diseases

Research has indicated that Brensocatib may improve lung function and reduce exacerbations in patients with chronic respiratory diseases. Clinical trials are ongoing to evaluate its safety and efficacy in larger populations .

Case Studies

Several studies have highlighted the potential of Brensocatib in clinical settings:

  • Clinical Trial on COPD : A phase II clinical trial assessed the efficacy of Brensocatib in patients with moderate to severe COPD. Results indicated a significant reduction in the frequency of exacerbations compared to placebo.
  • Bronchiectasis Study : In another study focusing on bronchiectasis patients, Brensocatib was associated with improved quality of life measures and reduced inflammatory markers, suggesting its therapeutic relevance .

Interaction with Biological Targets

Brensocatib has been shown to interact with various biological targets beyond DPP1. Understanding these interactions is crucial for optimizing its pharmacokinetics and pharmacodynamics:

  • Cytochrome P450 Enzymes : Brensocatib inhibits several CYP enzymes (CYP2C9, CYP2D6, CYP3A4), which may affect the metabolism of co-administered drugs .
  • P-glycoprotein Substrate : It is classified as a substrate for P-glycoprotein, indicating potential drug-drug interactions .

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide

InChI

InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)

InChI Key

AEXFXNFMSAAELR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.